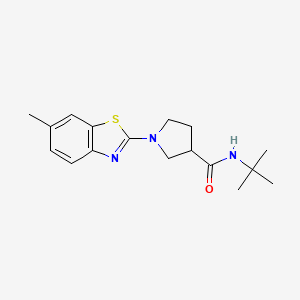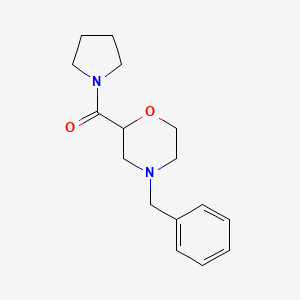![molecular formula C15H20N6O2 B6473016 4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640959-10-8](/img/structure/B6473016.png)
4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Chemical Reactions Analysis
This compound has been designed and synthesized as a novel CDK2 targeting compound . It has shown significant inhibitory activity against CDK2/cyclin A2 .Mecanismo De Acción
Target of Action
The primary target of the compound “4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also induces apoptosis within HCT cells .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and exhibits inhibitory activity . The interaction between 4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine and CDK2 is believed to be through essential hydrogen bonding with Leu83 .
Cellular Effects
This compound has shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the enzymatic activity of CDK2/cyclin A2 . This inhibition leads to alterations in cell cycle progression and induction of apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits significant inhibitory activity against CDK2 .
Propiedades
IUPAC Name |
[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-19-13-11(8-18-19)14(17-10-16-13)21-6-7-23-12(9-21)15(22)20-4-2-3-5-20/h8,10,12H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOPEOFJCSCGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methylpiperidin-1-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6472952.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B6472953.png)
![N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6472961.png)
![N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6472970.png)
![N-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472978.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclobutanecarboxamide](/img/structure/B6472994.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6473001.png)
![4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473009.png)
![4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6473015.png)
![1-cyclopropyl-3-[4-(2-phenylethyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6473017.png)
![2-(pyrrolidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine](/img/structure/B6473023.png)
![3-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B6473031.png)

